molecular formula C11H9N3O3S B11016779 2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide

2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11016779
M. Wt: 263.27 g/mol
InChI Key: JEHMCPFCEBHRGT-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that features a nitrophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitrophenyl group may play a role in electron transfer processes, while the thiazole ring could be involved in binding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetic acid
  • 2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)ethylamine

Uniqueness

2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

2-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H9N3O3S/c15-10(13-11-12-5-6-18-11)7-8-3-1-2-4-9(8)14(16)17/h1-6H,7H2,(H,12,13,15)

InChI Key

JEHMCPFCEBHRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)[N+](=O)[O-]

solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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